![molecular formula C15H23NO3 B10974315 N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B10974315.png)
N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide
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Overview
Description
N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and an ethyl chain linked to a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide typically involves the reaction of 2,4-dimethoxyphenylacetic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to provide neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
- N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness
N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide is unique due to its specific structural features, such as the presence of both methoxy groups and a butanamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C15H23NO3/c1-10(2)8-15(17)16-11(3)13-7-6-12(18-4)9-14(13)19-5/h6-7,9-11H,8H2,1-5H3,(H,16,17) |
InChI Key |
GKSDKJBBEGUVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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